molecular formula C9H19ClN2O B1394799 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride CAS No. 1220033-16-8

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride

Cat. No.: B1394799
CAS No.: 1220033-16-8
M. Wt: 206.71 g/mol
InChI Key: ONUGMHMCDBHNIM-UHFFFAOYSA-N
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Description

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C₉H₂₀Cl₂N₂O. It is known for its versatile applications in scientific research and industry. This compound is characterized by the presence of a morpholine ring substituted with a pyrrolidinylmethyl group, and it is commonly used in various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity. The final product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to achieve high yields and purity. The compound is then packaged and distributed for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups.

Scientific Research Applications

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Pyrrolidinylmethyl)piperidine dihydrochloride
  • 4-(3-Pyrrolidinylmethyl)tetrahydrofuran dihydrochloride
  • 4-(3-Pyrrolidinylmethyl)pyridine dihydrochloride

Uniqueness

4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and applications, making it valuable for specific research and industrial purposes.

Properties

CAS No.

1220033-16-8

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

4-(pyrrolidin-3-ylmethyl)morpholine;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-2-10-7-9(1)8-11-3-5-12-6-4-11;/h9-10H,1-8H2;1H

InChI Key

ONUGMHMCDBHNIM-UHFFFAOYSA-N

SMILES

C1CNCC1CN2CCOCC2.Cl.Cl

Canonical SMILES

C1CNCC1CN2CCOCC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride
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Reactant of Route 6
4-(3-Pyrrolidinylmethyl)morpholine dihydrochloride

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